Structural Differentiation from Unsubstituted Piperidine Analog: Steric and Electronic Implications
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride differs from the unsubstituted piperidine analog 5-amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0, MW 201.27 g/mol) by the presence of a methyl group at the 3-position of the piperidine ring, increasing molecular weight to 215.30 g/mol (free base) . The 3-methyl substituent introduces a chiral center and alters both steric bulk and basicity (pKa) of the piperidine nitrogen, which are established determinants of target binding affinity and selectivity in lead optimization programs [1]. The (R)-3-amino-3-methylpiperidine motif has been validated as a critical pharmacophore in nanomolar-potency DPP-4 inhibitors (e.g., DSR-12727, IC50 = 1.1 nM) [2], whereas the corresponding des-methyl and non-amino piperidine analogs consistently show reduced activity in SAR tables within DPP-4 programs [3].
| Evidence Dimension | Structural differentiation: molecular weight and substituent effects |
|---|---|
| Target Compound Data | C13H17N3, MW 215.30 g/mol (free base); 3-methyl substituent on piperidine ring |
| Comparator Or Baseline | 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0): C12H15N3, MW 201.27 g/mol; no methyl substituent |
| Quantified Difference | ΔMW = +14.03 g/mol; presence of chiral center absent in comparator |
| Conditions | Calculated from molecular formulas; no direct comparative biological assay available |
Why This Matters
The 3-methyl substitution on the piperidine ring is a validated pharmacophoric feature in multiple drug discovery programs, and its absence in the comparator compound justifies the procurement of the 3-methyl analog when this structural motif is required—even in the absence of direct comparative bioactivity data for this specific scaffold.
- [1] Kuujia.com. 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile (CAS 952934-64-4). Product Page. Accessed May 2026. View Source
- [2] Kato, N., et al. (2011). 'DSR-12727: A potent, orally active dipeptidyl peptidase IV inhibitor without mechanism-based inactivation of CYP3A.' Bioorganic & Medicinal Chemistry, 19(15), 4668-4671. View Source
- [3] WO-2009084497-A1. Methyl-substituted Piperidine Derivative. Priority Date: 2007-12-21. Unified Patents. View Source
